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Compound of Interest

Compound Name: 1,4-Dibromo-2-chlorobenzene

Cat. No.: B1299774

For Immediate Release

This technical guide provides a comprehensive overview of the spectral data for 1,4-Dibromo-
2-chlorobenzene (CAS No: 3460-24-0), a key organohalogen compound utilized in various
research and development applications.[1] This document is intended for researchers,
scientists, and professionals in drug development, offering a centralized resource for its nuclear
magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics.

Executive Summary

1,4-Dibromo-2-chlorobenzene (CsHsBr2Cl) is a substituted aromatic compound with
significant applications in organic synthesis.[1] Accurate characterization of this molecule is
paramount for its effective use. This guide presents a detailed analysis of its spectral
properties, including *H NMR, 3C NMR, IR, and MS data, to facilitate its identification and
application in complex research settings.

Data Presentation

The spectral data for 1,4-Dibromo-2-chlorobenzene has been compiled and organized into
the following tables for clarity and ease of comparison.

Nuclear Magnetic Resonance (NMR) Data

1H NMR (Proton NMR) Spectral Data
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Chemical Shift (8)

Coupling Constant

opm Multiplicity (3) Hz Assignment
7.65 d 24 H-3
7.39 dd 85,24 H-5
7.26 d 8.5 H-6
13C NMR (Carbon-13 NMR) Spectral Data
Chemical Shift (6) ppm Assignment
135.2 C-3
133.1 C-5
131.8 C-6
131.4 C-2
123.4 C-1
121.9 C-4
Infrared (IR) Spectroscopy Data
Key IR Absorption Bands
Wavenumber (cm~?) Intensity Assignment
3080 - 3020 Weak C-H stretch (aromatic)
1550 - 1450 Medium-Strong C=C stretch (aromatic ring)
1050 - 1000 Strong C-Br stretch
850 - 750 Strong C-Cl stretch
880 - 800 Strong C-H bend (out-of-plane)

© 2025 BenchChem. All rights reserved. 2/6

Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1299774?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

Mass Spectrometry (MS) Data

Major Mass Fragments from Electron lonization (EI)

Mass-to-Charge Ratio

(miz) Relative Abundance (%) Proposed Fragment
m/z
+ 63 reiBr

272 50 [M+4]* (CeH37°Br81Br3’Cl)

[M+2]* (CeH37°Bre1Br35Cl /
270 100

CeH381Br81Br3sCl)

6H13 r I

268 50 [M]* (CeH37°Br7°Br3sCl)
189 30 [M - Br]*
110 20 [CeHsCI*
75 45 [CeH3]*

Experimental Protocols

The following protocols outline the methodologies for acquiring the spectral data presented
above.

NMR Spectroscopy

Sample Preparation: A sample of 10-20 mg of solid 1,4-Dibromo-2-chlorobenzene is
dissolved in approximately 0.7 mL of deuterated chloroform (CDCIs) within a standard 5 mm
NMR tube. The solution is gently agitated to ensure homogeneity.

1H and 13C NMR Acquisition: Spectra are acquired on a 300 MHz or higher field NMR
spectrometer. For *H NMR, standard acquisition parameters are used. For 3C NMR, a proton-
decoupled pulse sequence is employed to obtain singlets for all carbon signals. Chemical shifts
are referenced to the residual solvent peak of CDCls (& 7.26 ppm for *H and & 77.16 ppm for
13C).

Infrared (IR) Spectroscopy
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Sample Preparation: A small amount of solid 1,4-Dibromo-2-chlorobenzene is placed directly
onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory. Pressure is
applied to ensure good contact between the sample and the crystal.

FTIR Spectrum Acquisition: The spectrum is recorded using a Fourier Transform Infrared
(FTIR) spectrometer. Data is typically collected over the range of 4000-400 cm~! with a
resolution of 4 cm~1. A background spectrum of the clean ATR crystal is recorded and
automatically subtracted from the sample spectrum.

Mass Spectrometry

Sample Introduction and lonization: A solid sample of 1,4-Dibromo-2-chlorobenzene is
introduced into the mass spectrometer via a direct insertion probe. Electron lonization (EI) is
employed as the ionization method, with a standard electron energy of 70 eV.

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z)
using a quadrupole mass analyzer. The detector records the abundance of each ion,
generating a mass spectrum that reveals the molecular ion and characteristic fragmentation
pattern.

Visualization of Spectroscopic Workflow

The logical flow of spectroscopic analysis for the characterization of an organic compound like
1,4-Dibromo-2-chlorobenzene is depicted in the following diagram.
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Workflow for Spectroscopic Analysis of 1,4-Dibromo-2-chlorobenzene
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1,4-Dibromo-2-chlorobenzene
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Caption: Logical workflow for the spectroscopic analysis of 1,4-Dibromo-2-chlorobenzene.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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